2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.
Final Coupling: The final step involves coupling the sulfonylated phenyl ring with the pyrrolidine-pyridine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be useful in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but often include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 2-(4-(Ethylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- 2-(4-(Propylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the isopropylsulfonyl group may provide enhanced stability or reactivity, making it particularly useful in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15(2)27(24,25)19-5-3-16(4-6-19)13-20(23)22-12-9-18(14-22)26-17-7-10-21-11-8-17/h3-8,10-11,15,18H,9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUMLIKHQELMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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